N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-3,4-difluorobenzenesulfonamide
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Overview
Description
N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-3,4-difluorobenzenesulfonamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with a 2-chlorobenzyl group and a difluorobenzenesulfonamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-3,4-difluorobenzenesulfonamide typically involves multi-step organic reactionsThe final step involves the sulfonation of the aromatic ring to introduce the difluorobenzenesulfonamide group .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is designed to be scalable and cost-effective for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-3,4-difluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the aromatic rings.
Scientific Research Applications
N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-3,4-difluorobenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-3,4-difluorobenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 1-(2-chlorobenzyl)-2-methylthio-1H-benzimidazole
- 1-(2-chlorobenzyl)-N-(1-(2-chlorobenzyl)-4,5-dihydro-1H-imidazol-2-yl)-1H-benzimidazol-2-amine .
Uniqueness
N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-3,4-difluorobenzenesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research and industrial applications.
Properties
Molecular Formula |
C16H12ClF2N3O2S |
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Molecular Weight |
383.8 g/mol |
IUPAC Name |
N-[1-[(2-chlorophenyl)methyl]pyrazol-3-yl]-3,4-difluorobenzenesulfonamide |
InChI |
InChI=1S/C16H12ClF2N3O2S/c17-13-4-2-1-3-11(13)10-22-8-7-16(20-22)21-25(23,24)12-5-6-14(18)15(19)9-12/h1-9H,10H2,(H,20,21) |
InChI Key |
XSYLKUYOIPYIED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC(=N2)NS(=O)(=O)C3=CC(=C(C=C3)F)F)Cl |
Origin of Product |
United States |
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